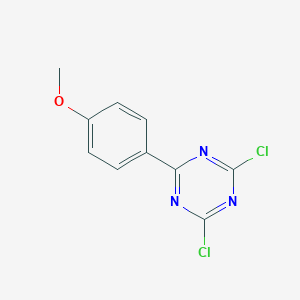

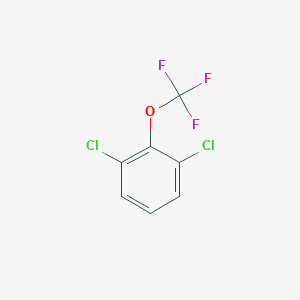

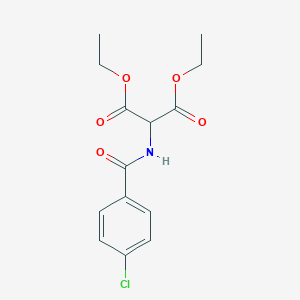

2,4-二氯-6-(4-甲氧基苯基)-1,3,5-三嗪

描述

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine has been refined to avoid the problematic Grignard reaction of 4-bromo-anisole. An improved synthesis method has been developed, yielding the pure compound more efficiently. This method facilitates the subsequent preparation of bis(resorcinyl) triazine derivatives, which are potent UV light absorbers, by using 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine as the starting material for alkylation or acid-catalyzed addition reactions (Jiang, Wang, & Li, 2008).

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and its derivatives has been a subject of study to understand their chemical behavior and properties. For example, the crystal structure of a related compound, 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, was determined using X-ray diffraction, revealing it belongs to the monoclinic system with detailed dimensional parameters, highlighting the structural complexity of these compounds (Yuanyuan, Fang, Guo-wei, & Jian, 2012).

Chemical Reactions and Properties

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine participates in a variety of chemical reactions, demonstrating its versatility. It acts as a precursor for the synthesis of novel compounds with potential antifungal activities, indicating its importance in developing new pharmaceuticals and agrochemicals (Sareen, Khatri, Jain, & Sharma, 2009).

Physical Properties Analysis

The physical properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and its derivatives are crucial for their application in material science. For example, poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] was synthesized to explore its solution properties, demonstrating the potential of triazine derivatives in polymer science (Shah, 1984).

Chemical Properties Analysis

The chemical properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, such as its reactivity and the types of reactions it undergoes, are fundamental to its applications in synthetic chemistry. Its ability to undergo chlorination and oxidation reactions efficiently, as demonstrated by the use of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, showcases the chemical utility and recyclability of triazine derivatives (Thorat, Bhong, & Karade, 2013).

科学研究应用

合成和紫外线吸收:该化合物已通过避免格氏反应的方法合成,并用于创建双(间苯二酚)三嗪衍生物作为紫外线吸收剂 (Jiang、Wang 和 Li,2008 年).

聚合中的光引发剂:它用作丙烯酸粘合剂的紫外线交联的自由基反应性光引发剂,并在可见光下作为光引发体系中的有效共引发剂 (Kabatc、Czech 和 Kowalczyk,2011 年).

树状聚合物的合成:该化合物已用于合成 1,2,4-三唑树状聚合物,为需要大量杂原子或增强耐受性的应用提供了基础 (Maes、Verstappen 和 Dehaen,2006 年).

功能化三嗪的合成:研究集中在合成具有官能化基团的空间位阻三嗪,用于各种应用 (Werlé 等人,2017 年).

在抗真菌剂中的应用:该化合物的某些衍生物已显示出作为抗真菌剂的潜力 (Sareen、Khatri、Jain 和 Sharma,2009 年).

在聚酰胺合成中的用途:该化合物参与了热稳定和有机可溶聚酰胺的合成,这在材料科学中很重要 (Hajibeygi、Faghihi、Khodaei-Tehrani 和 Mirzakhanian,2014 年).

安全和危害

属性

IUPAC Name |

2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYIXJKYQUJKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451809 | |

| Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | |

CAS RN |

90723-86-7 | |

| Record name | 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)